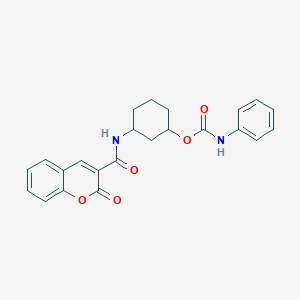

3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate

Description

Properties

IUPAC Name |

[3-[(2-oxochromene-3-carbonyl)amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c26-21(19-13-15-7-4-5-12-20(15)30-22(19)27)24-17-10-6-11-18(14-17)29-23(28)25-16-8-2-1-3-9-16/h1-5,7-9,12-13,17-18H,6,10-11,14H2,(H,24,26)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRSYLVKJZSJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with ethyl cyanoacetate under basic conditions.

Amidation: The chromene derivative is then reacted with cyclohexylamine to form the amido group.

Carbamoylation: Finally, the amido-chromene compound is treated with phenyl isocyanate to introduce the phenylcarbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form chromone derivatives.

Reduction: The amido group can be reduced to an amine under hydrogenation conditions.

Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Chromone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted carbamates.

Scientific Research Applications

3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase.

Pathways Involved: Inhibition of these enzymes leads to reduced production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its chromene-2-one and carbamate functionalities. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on structural analysis.

Key Observations

a) Chromene vs. Benzamide Core

- In contrast, BG14108 () substitutes this with a 2-chloro-6-fluorobenzamido group, introducing electron-withdrawing halogens that enhance electrophilicity and alter solubility .

b) Carbamate vs. Cyano/Sulfamoyl Groups

- The phenylcarbamate group in the target compound provides hydrolytic stability compared to the sulfamoyl and cyano groups in compound 13a (). The latter’s C≡N stretch (2214 cm⁻¹) and sulfamoyl NH2 signals (3186–3325 cm⁻¹) indicate distinct electronic profiles .

c) Substituent Impact on Melting Points

Spectral and Analytical Data

- IR Spectroscopy: The target compound’s C=O stretches (~1700–1730 cm⁻¹) would differ from 13a’s dual peaks (1664 cm⁻¹ for amide, 2214 cm⁻¹ for cyano) .

- Mass Spectrometry : While the target’s molecular ion (M⁺ ~413) is heavier than 13a (M⁺ 357), fragmentation patterns would highlight carbamate cleavage (e.g., loss of phenyl isocyanate).

Biological Activity

The compound 3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate is a derivative of the chromene family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

This compound features a chromene moiety, an amide linkage, and a carbamate group, which contribute to its unique biological properties.

Antiviral Activity

Recent studies have indicated that derivatives of 2-oxo-2H-chromene exhibit promising antiviral properties. For instance, compounds related to chromene have shown activity against HIV integrase (IN), with IC50 values indicating effective inhibition of viral replication pathways. Specifically, compounds similar to 3-(2-oxo-2H-chromene-3-amido) have been noted for their ability to inhibit IN through mechanisms involving metal chelation .

Antitumor Activity

The structural modifications in chromene derivatives can enhance their antitumor activity. Some studies have reported that specific chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the cyclohexyl and phenyl groups in the structure may enhance interaction with biological targets involved in tumor growth and proliferation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can have therapeutic implications in neurodegenerative diseases such as Alzheimer's. Preliminary data suggest that modifications in the chromene structure can lead to varying degrees of inhibitory activity against these enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

- Substitution Patterns : Modifications on the chromene ring significantly affect biological activity. For example, electron-donating or withdrawing groups can alter the compound's reactivity and binding affinity to target proteins.

- Linkage Variations : The nature of the amide and carbamate linkages also plays a vital role in determining the pharmacokinetic properties and overall efficacy of the compound.

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study assessing various chromene derivatives, researchers found that 3-(2-oxo-2H-chromene-3-amido) derivatives could inhibit HIV replication by targeting the integrase enzyme. The findings demonstrated a dose-dependent response with substantial inhibition at concentrations below 50 μM, indicating potential for further development as an antiviral agent .

Case Study 2: Antitumor Potential

Another investigation focused on the anticancer properties of chromene derivatives revealed that certain compounds exhibited selective toxicity towards breast cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing selectivity and potency against tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.